Glaucocalyxin B
Übersicht
Beschreibung
Glaucocalyxin B (Gla B) is a type of sesquiterpenoids . It has been found to have good anti-inflammatory properties . It has been studied for its pharmacological effects and targets, particularly in the context of rheumatoid arthritis .
Synthesis Analysis
The synthesis of Glaucocalyxin A, a compound related to Glaucocalyxin B, has been achieved through a method involving the formation of a highly oxygenated bicyclo [3.2.1]octane ring system. This was done through Mn (OAc) 3 -mediated radical cyclization of alkynyl ketones . Other salient features of the synthesis include a highly enantioselective conjugate addition/acylation cascade reaction, a Yamamoto aldol reaction, and an intramolecular Diels–Alder reaction to assemble the A/B ring system .Molecular Structure Analysis
Molecular docking has revealed a targeted binding relationship between Glaucocalyxin B and the pocket of P65 protein .Chemical Reactions Analysis
Glaucocalyxin B has been found to inhibit M1 polarization, decrease the levels of TNF-α, IL-1β, IL-6, iNOS and IL-12, and inhibit the expression of P65 and p-P65 .Physical And Chemical Properties Analysis
The physical and chemical properties of Glaucocalyxin B can be found in databases such as PubChem .Wissenschaftliche Forschungsanwendungen
-
Cardiovascular Diseases
- Field : Cardiology
- Application : Glaucocalyxin A (GLA), a compound similar to GLB, has been found to inhibit platelet activation and thrombus formation .
- Method : The experiment involved treating platelets with GLA and measuring the generation of nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-1β, cyclooxygenase (COX)-2, and inducible nitric oxide synthase (iNOS) .
- Results : GLA significantly decreased the generation of NO, TNF-α, IL-1β, COX-2, and iNOS. It also inhibited the activation of nuclear factor-κB (NF-κB), p38 mitogen-activated protein kinase (MAPK), and the generation of reactive oxygen species (ROS) .
-
Diabetes
- Field : Endocrinology
- Application : While specific studies on GLB and diabetes are limited, research on GLA has shown that it can ameliorate hypoxia/reoxygenation-induced injury in human renal proximal tubular epithelial cells . This could potentially have implications for diabetic nephropathy.
- Method : The experiment involved treating HK-2 human renal tubular epithelial cells with GLA and measuring the mRNA expressions of inflammatory and antioxidant factors .
- Results : GLA pre-treatment improved the cell viability of HK-2 cells exposed to hypoxia/reoxygenation. GLA suppressed the hypoxia/reoxygenation-induced reactive oxygen species (ROS) production in HK-2 cells .
-
Liver Diseases
- Field : Hepatology
- Application : Studies on GLA have shown potential in attenuating liver fibrosis and improving the associated gut microbiota imbalance . It has also shown effects on human liver cancer cells .
- Method : In one study, a liver fibrosis model was established using male C57BL/6 mice. The mice were treated with GLA via intraperitoneal injection .
- Results : GLA could significantly decrease the level of liver function (AST, ALT, TBA) and liver fibrosis (HA, LN, PC-III, IV-C). It also significantly decreased inflammation levels (IL-1β, TNF-α) .
-
Kidney Diseases
- Field : Nephrology
- Application : Glaucocalyxin A (GLA), a compound similar to GLB, has been found to ameliorate hypoxia/reoxygenation-induced injury in human renal proximal tubular epithelial cells . This could potentially have implications for acute kidney injury (AKI).
- Method : The experiment involved treating HK-2 human renal tubular epithelial cells with GLA and measuring the mRNA expressions of inflammatory and antioxidant factors .
- Results : GLA pre-treatment improved the cell viability of HK-2 cells exposed to hypoxia/reoxygenation. GLA suppressed the hypoxia/reoxygenation-induced reactive oxygen species (ROS) production in HK-2 cells .
-
Lung Diseases
- Field : Pulmonology
- Application : Glaucocalyxin A (GLA), a compound similar to GLB, has been found to alleviate lipopolysaccharide-induced inflammation and apoptosis in pulmonary microvascular endothelial cells . This could potentially have implications for pneumonia.
- Method : The experiment involved treating human pulmonary microvascular endothelial cells (hPMVECs) treated with lipopolysaccharide (LPS) with GLA, followed by the detection of cell viability, inflammation, apoptosis and cell permeability .
- Results : GLA ameliorated inflammation, apoptosis and permeability injury in LPS-induced hPMVECs .
-
Skin Diseases
- Field : Dermatology
- Application : While specific studies on GLB and skin diseases are limited, research on GLA has shown that it can alleviate dyskinesia, inflammation and oxidative stress in Parkinson’s disease model rats by activating the nuclear factor erythroid 2–related factor 2/heme oxygenase-1 pathway . This could potentially have implications for skin diseases related to inflammation and oxidative stress.
- Method : The experiment involved treating Parkinson’s disease model rats with GLA and measuring the number of adjustment steps, the number of forepaw movements and the number of positive reactions .
- Results : GLA reduced the number of adjustment steps and forepaw movements in the Parkinson’s group. It also decreased the levels of tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6, and increased the levels of nuclear factor erythroid 2-related factor and heme oxygenase-1 .
Zukünftige Richtungen
Future research could focus on further elucidating the mechanism of action of Glaucocalyxin B, particularly in the context of rheumatoid arthritis and other inflammatory conditions . Additionally, more studies on the pharmacological effects and targets of sesquiterpenoids like Glaucocalyxin B could be beneficial .
Eigenschaften
IUPAC Name |
[(1R,2R,4S,9R,10S,13S,16R)-2-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(25)22(14,18(11)26)19(13)27-12(2)23/h13-15,17,19,25H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19+,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUXOKVMORWDLT-KEXKRWMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CCC3C1(C(CC4C3(CCC(=O)C4(C)C)C)O)C(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1([C@@H](C[C@H]4[C@]3(CCC(=O)C4(C)C)C)O)C(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glaucocalyxin B | |
CAS RN |
80508-81-2 | |
Record name | (7α,14R)-14-(Acetyloxy)-7-hydroxykaur-16-ene-3,15-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80508-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.